molecular formula C14H22O7 B12319161 Ascorbyl octanoate

Ascorbyl octanoate

Cat. No.: B12319161
M. Wt: 302.32 g/mol
InChI Key: RHMYJAOMXLDBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ascorbyl octanoate is an ester of ascorbic acid (vitamin C) and octanoic acid (caprylic acid). This compound is known for its antioxidant properties and is used in various applications, including cosmetics, pharmaceuticals, and food industries. This compound is more stable than ascorbic acid, making it a preferred choice in formulations where stability is crucial.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ascorbyl octanoate can be synthesized through esterification reactions. One common method involves the reaction of ascorbic acid with octanoic acid in the presence of a catalyst, such as sulfuric acid or an immobilized lipase like Novozym 435 . The reaction typically occurs under mild conditions, with temperatures ranging from 40°C to 60°C, and can be carried out in organic solvents like acetone or 2-methyl-2-butanol .

Industrial Production Methods

In industrial settings, the production of this compound often employs enzymatic catalysis due to its specificity and mild reaction conditions. Immobilized lipases are frequently used to catalyze the esterification process, ensuring high yields and purity . The reaction mixture is usually subjected to purification steps, such as crystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ascorbyl octanoate undergoes various chemical reactions, including:

    Oxidation: As an antioxidant, it can be oxidized by reactive oxygen species.

    Hydrolysis: It can be hydrolyzed back to ascorbic acid and octanoic acid in the presence of water and enzymes like esterases.

    Esterification and Transesterification: It can participate in further esterification or transesterification reactions with other fatty acids or alcohols.

Common Reagents and Conditions

    Oxidation: Reactive oxygen species or oxidizing agents like hydrogen peroxide.

    Hydrolysis: Water and esterases under physiological conditions.

    Esterification: Fatty acids or alcohols in the presence of catalysts like sulfuric acid or lipases.

Major Products

    Oxidation: Dehydroascorbic acid and other oxidized derivatives.

    Hydrolysis: Ascorbic acid and octanoic acid.

    Esterification: Various ascorbyl esters depending on the reacting fatty acid or alcohol.

Scientific Research Applications

Ascorbyl octanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ascorbyl octanoate is unique due to its balance of hydrophilic and lipophilic properties, making it more versatile in various formulations compared to other ascorbyl esters. Its moderate chain length provides an optimal balance between solubility and stability, enhancing its effectiveness as an antioxidant in both aqueous and lipid environments .

Properties

Molecular Formula

C14H22O7

Molecular Weight

302.32 g/mol

IUPAC Name

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] octanoate

InChI

InChI=1S/C14H22O7/c1-2-3-4-5-6-7-10(16)20-8-9(15)13-11(17)12(18)14(19)21-13/h9,13,15,17-18H,2-8H2,1H3

InChI Key

RHMYJAOMXLDBDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Origin of Product

United States

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